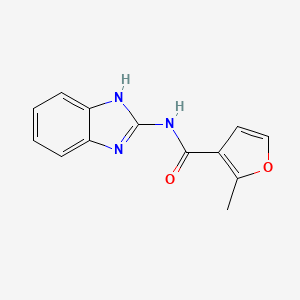
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, including B cells, T cells, and mast cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Wirkmechanismus
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide works by inhibiting SYK, which is a key component of the B cell receptor (BCR) and Fc receptor signaling pathways. By inhibiting SYK, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide blocks the activation of B cells and the production of autoantibodies. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide also inhibits the activation of mast cells, which play a role in the development of allergic reactions.
Biochemical and Physiological Effects:
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been shown to reduce the levels of autoantibodies in preclinical models of autoimmune diseases. It also reduces the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activation of mast cells, which can cause allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide is its potency and selectivity for SYK. This makes it a useful tool for studying the role of SYK in various biological processes. However, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for research on N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the development of more potent and selective SYK inhibitors, which could have even greater therapeutic potential. Finally, there is interest in understanding the role of SYK in other biological processes, such as cancer and inflammation, which could lead to the development of new therapies.
Synthesemethoden
The synthesis of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-bromo-5-chloropyridine with sodium azide to form 2-azido-5-chloropyridine. This intermediate is then reacted with 4-amino-1H-tetrazole to form 2-azido-5-(1H-tetrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with 4-fluoro-N-(4-(2-methoxyethoxy)phenyl)benzamide to form N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide was shown to reduce joint inflammation and destruction. In another study, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide was found to inhibit the production of autoantibodies in a mouse model of lupus. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to be effective in a mouse model of multiple sclerosis, where it reduced the infiltration of immune cells into the central nervous system.
Eigenschaften
IUPAC Name |
N-pyridin-2-yl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-12-3-1-2-8-14-12)10-4-6-11(7-5-10)19-9-15-17-18-19/h1-9H,(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUPEOOBRISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)


![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)






![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
